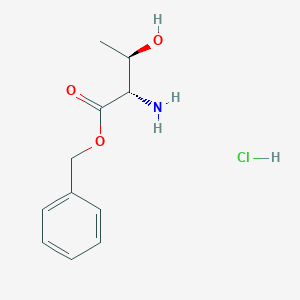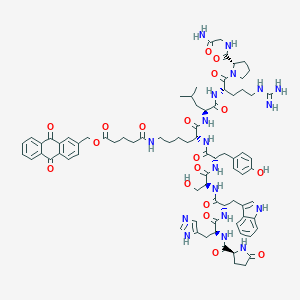
(1r,4r)-Methyl 4-formylcyclohexanecarboxylate
Overview
Description
The compound "(1r,4r)-Methyl 4-formylcyclohexanecarboxylate" is a chiral molecule that is of interest in the field of organic chemistry due to its potential applications in drug discovery and synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar chiral cyclohexane derivatives and their synthesis, which can be informative for understanding the broader context of this type of compound.
Synthesis Analysis
The synthesis of chiral cyclohexane derivatives is a topic of significant interest. For instance, an efficient synthetic route to a differentially protected diester, 1-(tert-butyl) 4-methyl (1R,2S,4R)-2-methylcyclohexane-1,4-dicarboxylate, was described using palladium-catalyzed methoxycarbonylation and a stereoselective hydrogenation . This process highlights the importance of stereochemistry in the synthesis of cyclohexane derivatives and could be relevant to the synthesis of "(1r,4r)-Methyl 4-formylcyclohexanecarboxylate."
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives is crucial for their chemical properties and reactivity. For example, in the synthesis of methyl 1-(4-chlorobenzyl)-2-oxocyclohexane-1-carboxylate, the cyclohexane rings adopt chair conformations, which is a common and stable conformation for cyclohexane rings . This information is pertinent to the molecular structure analysis of "(1r,4r)-Methyl 4-formylcyclohexanecarboxylate," as the stereochemistry and conformation can significantly influence the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
The reactivity of cyclohexane carboxylates in chemical reactions is another area of interest. For example, methyl-1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates were prepared through a reaction involving methyl-1-bromocyclohexane carboxylates, showcasing the versatility of cyclohexane carboxylates in synthesizing compounds with potential analgesic activity . This demonstrates the potential for "(1r,4r)-Methyl 4-formylcyclohexanecarboxylate" to undergo various chemical reactions, leading to the synthesis of biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane derivatives are influenced by their molecular structure. Although the papers provided do not directly discuss the physical and chemical properties of "(1r,4r)-Methyl 4-formylcyclohexanecarboxylate," they do provide examples of related compounds. For instance, the asymmetric Strecker synthesis of 1-amino-2-methylcyclohexanecarboxylic acids from diastereomeric mixtures of α-amino nitriles indicates the importance of stereochemistry in determining the properties of these compounds . These insights can be extrapolated to understand the properties of "(1r,4r)-Methyl 4-formylcyclohexanecarboxylate," such as solubility, reactivity, and potential biological activity.
Scientific Research Applications
Synthesis and Applications in Organic Chemistry
Research on compounds similar to “(1r,4r)-Methyl 4-formylcyclohexanecarboxylate” often explores their synthesis and applications in organic chemistry. For instance, studies have examined the synthesis of various heterocyclic compounds, highlighting the versatility and importance of certain core structures in developing new pharmacologically active molecules or materials with specific properties (Gomaa & Ali, 2020). These investigations can lead to the discovery of novel synthetic routes and applications of these compounds in creating bioactive molecules or materials with unique characteristics.
properties
IUPAC Name |
methyl 4-formylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARSGJZNVQJRMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80969303 | |
| Record name | Methyl 4-formylcyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1r,4r)-Methyl 4-formylcyclohexanecarboxylate | |
CAS RN |
54274-80-5 | |
| Record name | Methyl 4-formylcyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[2,3-b]pyrazine](/img/structure/B153567.png)
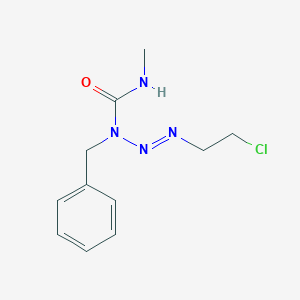
![Thieno[2,3-b]pyridine](/img/structure/B153569.png)
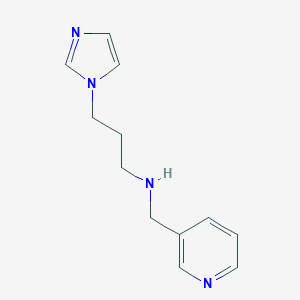
![Thieno[2,3-c]pyridine](/img/structure/B153571.png)
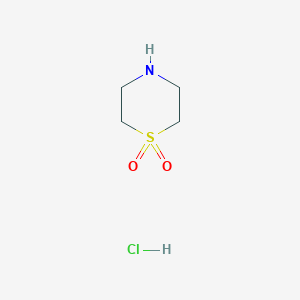
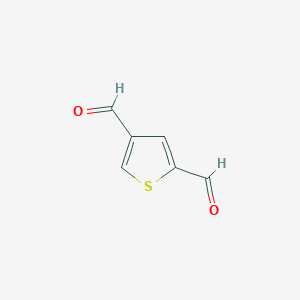
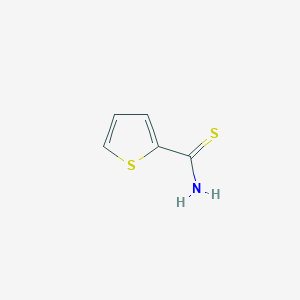
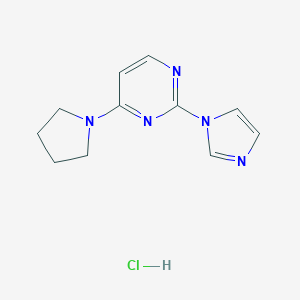
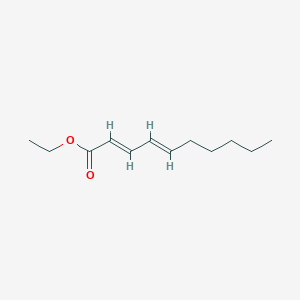
![4-[4-(Bromomethyl)phenyl]sulfonylmorpholine](/img/structure/B153590.png)
